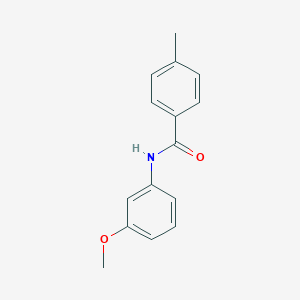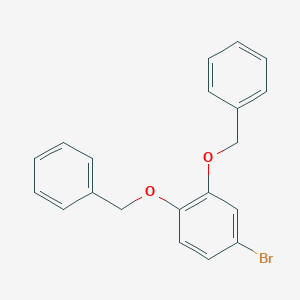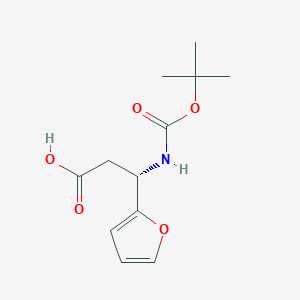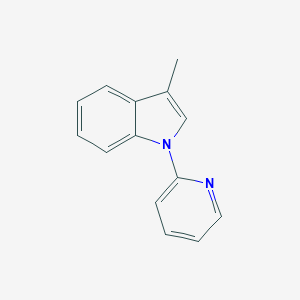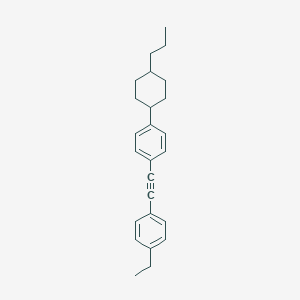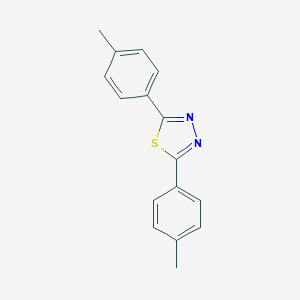
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole, also known as BMT, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. BMT is a thiadiazole derivative that has a unique structure with two 4-methylphenyl groups attached to the thiadiazole ring. This compound has shown promising results in scientific research, particularly in the fields of materials science, organic chemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole is not fully understood, but it is believed to act as an electron acceptor and a π-conjugated system. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has a unique structure with two 4-methylphenyl groups attached to the thiadiazole ring, which allows it to interact with other molecules through π-π stacking interactions.
Biochemical And Physiological Effects
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has antioxidant and anti-inflammatory properties. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as a cancer treatment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole in lab experiments is its ease of synthesis. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole can be synthesized using relatively simple and inexpensive reagents, which makes it a cost-effective building block for the synthesis of new organic materials. However, one of the limitations of using 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole is its low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the study of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole. In materials science, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole could be used as a building block for the synthesis of new organic materials with improved properties such as higher thermal stability, improved electron mobility, and better photovoltaic performance. In pharmacology, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole could be further studied for its potential as a cancer treatment or as a treatment for other diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole involves the reaction of 4-methylbenzenesulfonylhydrazide with thionyl chloride to form 2,5-bis(4-methylphenyl)-1,3,4-thiadiazole-1,1-dioxide. This intermediate compound is then treated with hydrazine hydrate to give the final product, 2,5-bis(4-methylphenyl)-1,3,4-thiadiazole.
Scientific Research Applications
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been studied extensively for its potential applications in various fields of science. In materials science, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been used as a building block for the synthesis of new organic materials with interesting properties such as high thermal stability, high electron mobility, and good photovoltaic performance. In organic chemistry, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
properties
CAS RN |
16112-33-7 |
|---|---|
Product Name |
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole |
Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,5-bis(4-methylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H14N2S/c1-11-3-7-13(8-4-11)15-17-18-16(19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
YLFSVUZJSJOYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



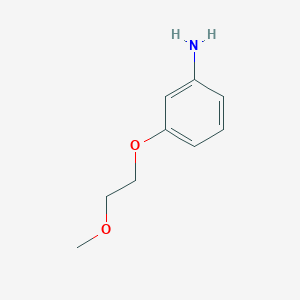
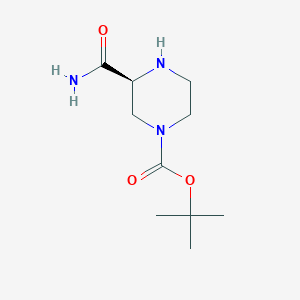
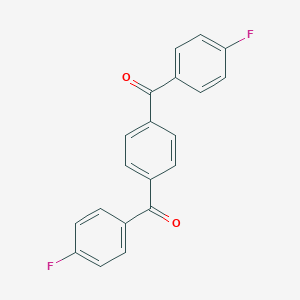
![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)
![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)
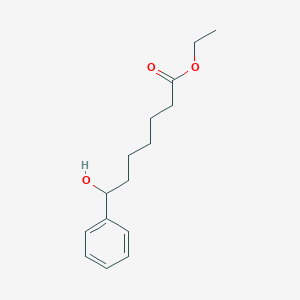
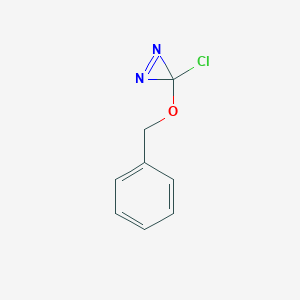
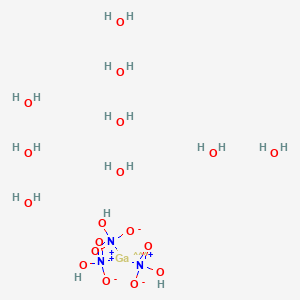
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)
